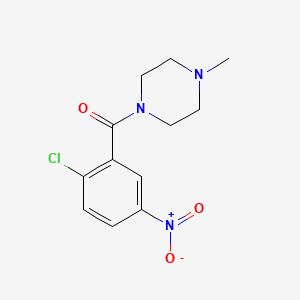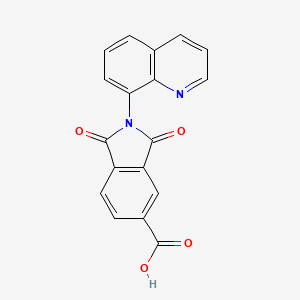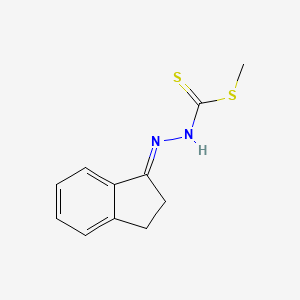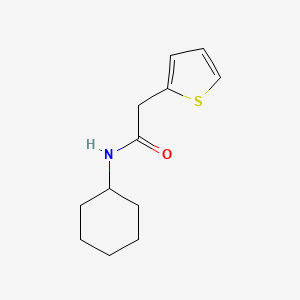![molecular formula C15H17N3O2 B5576542 3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide](/img/structure/B5576542.png)
3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.132076794 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinesin Spindle Protein Inhibition for Cancer Treatment
The compound was identified as a kinesin spindle protein (KSP) inhibitor, exhibiting potential as an anticancer agent. It arrests cells in mitosis, leading to monopolar spindle phenotype characteristic of KSP inhibition and induces cellular death, showing promise in cancer treatment (Theoclitou et al., 2011).
Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones
The compound has been utilized in the oxidative synthesis of quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones, including a key intermediate in sildenafil synthesis, demonstrating its utility in pharmaceutical compound synthesis (Mohammed et al., 2015).
Study of DNA Precursor Metabolism
Research involving this compound contributed to understanding DNA precursor metabolism and the effects of inhibitors on various cellular processes. It provided insights into the complex effects of such inhibitors on DNA synthesis and cellular metabolism (Milam et al., 1986).
Development of Bidentate P,N- and P,O-Chelate Ligands
This compound has been used in the synthesis and characterization of bidentate P,N- and P,O-chelate ligands. These ligands have potential applications in the development of new materials and catalysts in chemistry (Gericke & Wagler, 2016).
Anticancer Activity Studies
Synthesis and characterization of derivatives of this compound have shown marked inhibition against various human cancer cell lines, indicating potential for development as anticancer agents (Huang et al., 2020).
Photocatalytic Degradation
The compound has been studied for its role in enhancing the rate of photodegradation of pollutants. This suggests potential environmental applications, particularly in water treatment and environmental remediation (Torimoto et al., 1996).
Conformational Studies
Studies on compounds structurally related to 3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide have provided insights into the conformational aspects and the stabilization of specific molecular conformations, which is crucial in drug design and development (Forbes et al., 2001).
Mécanisme D'action
The mechanism of action of a compound typically refers to how it interacts with biological systems. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects . The specific mechanism of action for “3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide” is not available in the literature I have access to.
Propriétés
IUPAC Name |
3-(4-methylpyrimidin-2-yl)oxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-8-16-14(19)12-5-4-6-13(10-12)20-15-17-9-7-11(2)18-15/h4-7,9-10H,3,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOPYSWHJEFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)OC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-benzyl-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576460.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5576468.png)
![3-{[3-oxo-4-(2-phenylethyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5576471.png)

![(3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5576478.png)

![6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B5576490.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B5576517.png)


![3-(4-chlorophenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5576533.png)
![3-({1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5576541.png)

